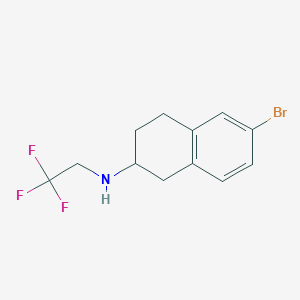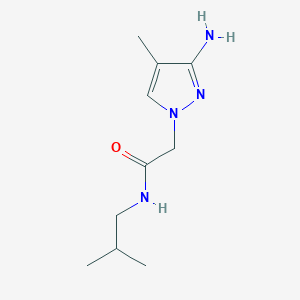
1-Acryloyl-N-(3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a triazole ring, a phenyl group, and a piperidine ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The phenyl group is then introduced via a substitution reaction, followed by the attachment of the piperidine ring through a nucleophilic substitution reaction. The final step involves the acylation of the piperidine ring with prop-2-enoyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents may also be employed to enhance the reaction rate and selectivity. The use of continuous flow reactors and automated systems can further streamline the production process, making it more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvents and temperatures.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to target proteins, while the piperidine ring may contribute to its overall stability and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
Phenylpiperidine derivatives: Compounds like fentanyl and meperidine, which are used as analgesics, also share structural similarities.
Uniqueness
What sets N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H21N5O2 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H21N5O2/c1-3-16(24)23-9-7-13(8-10-23)18(25)20-15-6-4-5-14(11-15)17-19-12(2)21-22-17/h3-6,11,13H,1,7-10H2,2H3,(H,20,25)(H,19,21,22) |
Clave InChI |
XDRFRPJMSISOCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)C3CCN(CC3)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Cyclohex-1-en-1-yl)ethyl][(6-methoxy-1,3-benzothiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13539863.png)
![3-{1-Azabicyclo[1.1.0]butan-3-yl}-1-(diphenylmethyl)azetidin-3-ol](/img/structure/B13539864.png)
![Furo[3,4-d]-1,3,2-dioxaborole, 2-ethyltetrahydro-, cis-](/img/structure/B13539875.png)
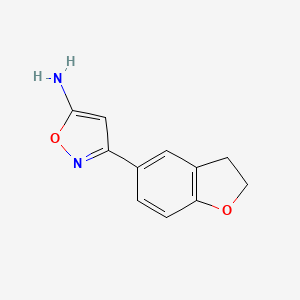
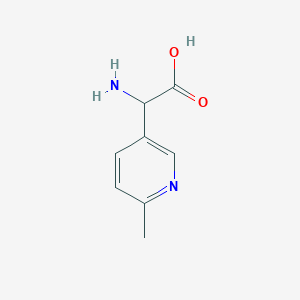
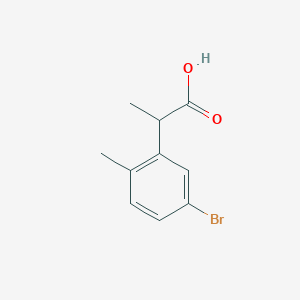
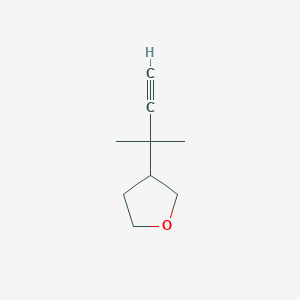
![2-(6-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl)ethan-1-amine](/img/structure/B13539891.png)



![4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)
